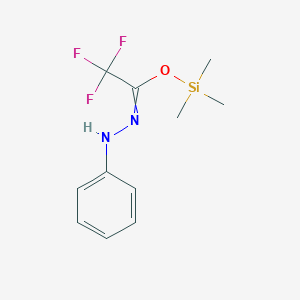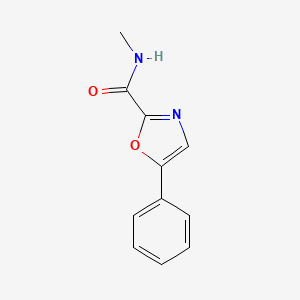
N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide can be achieved through various methods. One common approach involves the reaction of α-haloketones with formamide, leading to the formation of oxazole rings . Another method is the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) and aldehydes to produce oxazoles . These reactions typically require specific catalysts and conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of oxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact. For instance, the use of Cu(I) or Ru(II) as catalysts in (3 + 2) cycloaddition reactions has been explored . alternative metal-free methods are being developed to address the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Iodine (I2) and copper nitrate (Cu(NO3)2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Palladium catalysts and phosphine ligands are often used for arylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of phenylglyoxals .
Scientific Research Applications
N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Contains a benzene ring fused to an oxazole ring.
Thiadiazole: Contains sulfur and nitrogen atoms in a five-membered ring.
Uniqueness
N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
90831-39-3 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-methyl-5-phenyl-1,3-oxazole-2-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c1-12-10(14)11-13-7-9(15-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14) |
InChI Key |
NRMIBWRVXTZRQH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


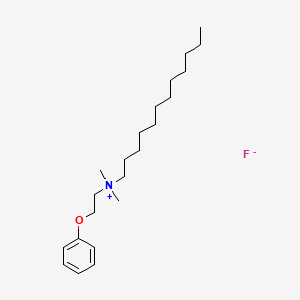
![N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14359605.png)
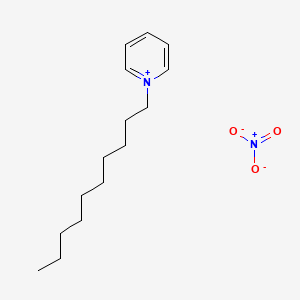
amino}ethyl acetate](/img/structure/B14359618.png)
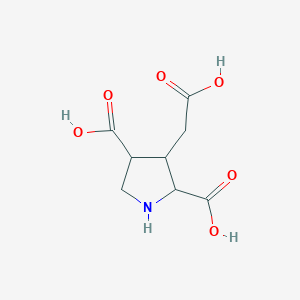
![5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14359628.png)
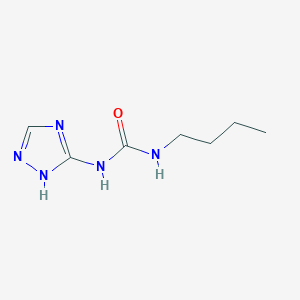
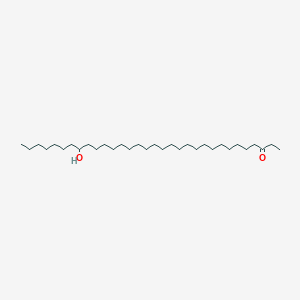


![2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B14359663.png)
![4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline](/img/structure/B14359675.png)
![Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B14359679.png)
